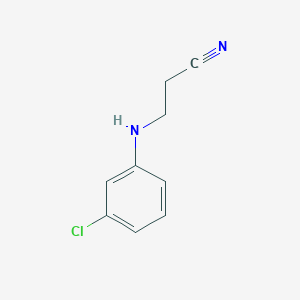

3-(3-Chloro-phenylamino)-propionitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloroanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMOSLSCFOUAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301973 | |

| Record name | 3-(3-Chloroanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54475-92-2 | |

| Record name | NSC147652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Chloroanilino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLORO-PHENYLAMINO)-PROPIONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(3-Chloro-phenylamino)-propionitrile

The primary and most established method for synthesizing this compound is the aza-Michael addition reaction. This pathway involves the reaction of 3-chloroaniline (B41212) with acrylonitrile.

The synthesis relies on the inherent reactivity of its two main precursors: 3-chloroaniline and acrylonitrile. 3-chloroaniline acts as the nucleophile, with the lone pair of electrons on the nitrogen atom of the amino group initiating the attack. Acrylonitrile, an α,β-unsaturated nitrile, serves as the Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and makes the β-carbon electrophilic.

The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include acids, bases, or Lewis acids. The choice of solvent can range from polar protic solvents like ethanol (B145695) to aprotic solvents, and in some cases, the reaction can be performed under neat conditions (without a solvent). Temperature control is crucial to manage the exothermic nature of the reaction and to prevent the unwanted polymerization of acrylonitrile, a common side reaction.

The efficiency of the synthesis of this compound is dependent on controlling the reaction conditions to maximize the desired 1,4-addition product and minimize side reactions. The primary competing reaction is the polymerization of acrylonitrile. To achieve high selectivity, radical inhibitors are sometimes added to the reaction mixture.

Advanced Synthetic Strategies for Novel this compound Derivatives

The structure of this compound, featuring a reactive secondary amine, an aromatic ring, and a nitrile group, makes it an ideal scaffold for generating a diverse library of novel compounds.

The secondary amine of the phenylamino (B1219803) group is a prime site for derivatization. Standard organic transformations can be employed to introduce various functional groups, thereby modifying the molecule's properties.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-chloroacetamide derivative. nih.gov This introduces a new reactive site for further nucleophilic substitution.

N-Alkylation: Alkylation of the secondary amine with alkyl halides can introduce various alkyl chains.

Participation in Hantzsch Thiazole Synthesis: The phenylamino nitrogen can be incorporated into a heterocyclic ring. For instance, after conversion to a thiourea (B124793) derivative, it can react with α-haloketones in a Hantzsch-type synthesis to produce substituted 2-aminothiazoles. researchgate.net

| Reaction Type | Reagent Example | Resulting Structure/Moiety |

| N-Acylation | Chloroacetyl chloride, Triethylamine | N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide |

| N-Alkylation | Methyl Iodide, Base | N-methyl-N-(3-chlorophenyl)propionitrile |

| Thiazole Formation | 1. Phenyl isothiocyanate 2. α-Bromoacetophenone | 2-(N-(3-chlorophenyl)-N-(2-cyanoethyl)amino)thiazole derivative |

The propionitrile (B127096) chain offers another avenue for chemical modification, primarily through reactions of the nitrile (cyano) group. This functional group is a versatile precursor to several other important functionalities.

Hydrolysis to Carboxamide: Partial hydrolysis of the nitrile group under acidic conditions, for example with concentrated sulfuric acid, can yield the corresponding carboxamide, 3-(3-Chloro-phenylamino)-propionamide. ekb.egresearchgate.net

Hydrolysis to Carboxylic Acid: Complete hydrolysis under more vigorous acidic or basic conditions leads to the formation of the carboxylic acid, 3-(3-Chloro-phenylamino)-propionic acid.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). This yields 3-(3-Chloro-phenylamino)-propane-1-amine, adding another nucleophilic site to the molecule.

Formation of Tetrazoles: The nitrile group can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazole rings, which are considered bioisosteres of carboxylic acids.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Partial Hydrolysis | H₂SO₄, H₂O | Carboxamide (-CONH₂) |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole Ring |

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds. These strategies often involve multicomponent reactions where the amine and nitrile functionalities participate in ring formation.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govresearchgate.net While the classical synthesis starts from 5-aminopyrazoles, analogous cyclocondensation reactions can be envisioned for derivatives of this compound. For instance, the nitrile group can be used to construct a pyrimidine (B1678525) ring fused to another heterocycle. The general strategy involves the condensation of a precursor bearing an amino group with β-dicarbonyl compounds or their synthetic equivalents like enaminones. ekb.egresearchgate.net

Another relevant strategy is the construction of pyrano[2,3-d]pyrimidine systems. These are often synthesized in a one-pot, three-component reaction involving an aldehyde, malononitrile, and barbituric acid or a derivative thereof. nih.govresearchgate.net The participation of a nitrile-containing compound in this type of domino reaction highlights the utility of the propionitrile moiety in building complex heterocyclic architectures. The amino group of this compound could be incorporated as part of a modified barbituric acid or a similar component to direct the cyclization.

| Target Heterocycle | General Reaction Partners | Key Transformation |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminone/β-Dicarbonyl | Cyclocondensation |

| Pyrano[2,3-d]pyrimidines | Aromatic Aldehyde, Malononitrile, Barbituric Acid | Domino Knoevenagel-Michael Cyclocondensation |

| Thiazole Derivatives | Thiourea, α-Haloketone | Hantzsch Synthesis |

Green Chemistry Principles in the Synthesis of Arylamino-Nitriles

The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the 12 Principles of Green Chemistry. These principles provide a framework for chemists to design products and processes that minimize the use and generation of hazardous substances. acs.org In the synthesis of arylamino-nitriles, a class of compounds that includes this compound, these principles are increasingly being applied to develop more environmentally benign and efficient methodologies. The focus is on key areas such as waste prevention, maximizing atom economy, utilizing catalysis, designing for energy efficiency, and employing safer solvents and reaction conditions. acs.orgyoutube.com

A central tenet of green chemistry is the preference for catalytic reactions over stoichiometric ones. acs.org Catalysts, used in small amounts, can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to waste. youtube.com In the synthesis of α-aminonitriles, various heterogeneous catalysts have been explored. These are often preferred as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. Examples include solid acid catalysts like Nafion®-H and mesoporous silica-supported catalysts, which have demonstrated high efficiency and reusability in Strecker-type reactions for producing α-aminonitriles. researchgate.net For instance, a mesoporous Co(II) complex on SBA-15 material has been used for the synthesis of α-aminonitriles under solventless conditions at room temperature, showcasing a highly active and recoverable catalytic system. researchgate.net

Another key principle, atom economy, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Multi-component reactions (MCRs) are an excellent strategy for achieving high atom economy as they combine three or more substrates in a single step, with most or all of the atoms being incorporated into the desired product. rsc.org The Strecker reaction, a one-pot, three-component synthesis of α-aminonitriles from amines, aldehydes, and a cyanide source, is a classic example. nih.gov Research has shown that using indium powder in water can efficiently catalyze this reaction for a wide range of substrates, producing excellent yields in an environmentally benign manner. nih.gov Similarly, a novel metal-free multicomponent reaction involving arynes, imines, and nitriles has been developed to efficiently produce chiral β-aminonitriles, forming two new chemical bonds in a single operation. nih.gov

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, with water being a highly desirable choice. rsc.org Water-promoted synthesis methodologies have been reported for related compounds, eliminating the need for any catalyst or organic solvent. researchgate.net In some cases, reactions can be performed under solvent-free conditions. rsc.org For example, the one-pot Strecker reaction for α-aminonitriles has been successfully carried out with high yields under solvent-free conditions at room temperature using a heterogeneous catalyst. researchgate.net

Designing for energy efficiency involves minimizing the energy requirements of a chemical process, which has both environmental and economic benefits. acs.orgyoutube.com This can be achieved by conducting reactions at ambient temperature and pressure. acs.org The use of alternative energy sources like ultrasound irradiation (sonochemistry) can also promote energy efficiency. Sonochemistry has been used to develop a green and inexpensive process for the preparation of 3-chloro-1,2-propanediol, avoiding the use of solvents and generating no waste. researchgate.net This highlights the potential for such energy-efficient techniques in related syntheses.

The following table summarizes various green synthetic methods for aminonitriles, highlighting the catalyst, solvent, and key green chemistry principles applied.

| Product Type | Synthetic Method | Catalyst | Solvent | Green Principles Applied | Yield | Reference |

| α-Aminonitriles | Strecker Reaction | Indium powder | Water | Safer Solvents, Catalysis | Excellent | nih.gov |

| α-Aminonitriles | Strecker Reaction | Nafion®-H / Nafion® SAC-13 | Solvent-free | Catalysis, Waste Prevention | High | researchgate.net |

| α-Aminonitriles | Strecker Reaction | KF/Clinoptilolite Nanoparticles | Ethanol | Renewable Feedstocks, Catalysis | Good-Excellent | researchgate.net |

| α-Aminonitriles | Strecker Reaction | Mesoporous Co(II) on SBA-15 | Solvent-free | Catalysis, Waste Prevention | Good-Excellent | researchgate.net |

| β-Aminonitriles | Multicomponent Reaction | Metal-free | Acetonitrile (B52724) | Atom Economy, MCRs | Good-Excellent | nih.gov |

| β-Cyanoamines | Ring-opening of Aziridines | Lithium perchlorate | Not specified | Catalysis | High | organic-chemistry.org |

Biological Activity and Pharmacological Investigations

In Vitro Biological Screening Paradigms for 3-(3-Chloro-phenylamino)-propionitrile and its Analogues

Screening of this compound and similar chemical structures has been conducted across several biological paradigms, including antimicrobial, anticancer, and enzyme inhibition assays.

While direct antimicrobial studies on this compound are not extensively documented in the reviewed literature, research on analogous structures provides insight into the potential antimicrobial properties of this chemical class. For instance, the synthetic amide 2-chloro-N-phenylacetamide, which shares a chloro-phenylamino moiety, has demonstrated notable antifungal activity against various strains of Aspergillus niger and Aspergillus flavus. nih.govscielo.br The minimum inhibitory concentrations (MICs) for 2-chloro-N-phenylacetamide against Aspergillus niger ranged from 32 to 256 μg/mL. nih.gov For Aspergillus flavus, the MIC values were observed to be between 16 and 256 μg/mL. scielo.br

Furthermore, studies on other propionitrile (B127096) derivatives have shown varied antimicrobial efficacy. researchgate.net Nitriles derived from glucosinolates, such as 3-phenylpropanenitrile (PPN), have been identified as antifungal agents, although they are generally weaker than other related compounds like isothiocyanates. nih.gov The median MIC for PPN was reported as 6.10 mM. nih.gov Research into flavonoid derivatives containing chlorine has also shown significant antibacterial and antifungal effects. mdpi.com Specifically, 6-chloro-8-nitroflavone demonstrated the strongest inhibitory effect against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans at concentrations of 0.05% and 0.1%. mdpi.com A new synthetic tricyclic flavonoid displayed potent antimicrobial activity with MIC values as low as 0.24 μg/ml against Staphylococcus aureus and 3.9 μg/ml against Escherichia coli. nih.gov

Table 1: Antimicrobial Activity of Analogues and Related Compounds

| Compound/Derivative Class | Organism | Activity (MIC) | Citation |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 μg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL | scielo.br |

| 3-phenylpropanenitrile (PPN) | Fungi | Median MIC: 6.10 mM | nih.gov |

| 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Active at 0.05% and 0.1% | mdpi.com |

| Tricyclic flavonoid 1 | Staphylococcus aureus | 0.24 μg/ml | nih.gov |

| Tricyclic flavonoid 1 | Escherichia coli | 3.9 μg/ml | nih.gov |

The cytotoxic potential of compounds structurally related to this compound has been a subject of investigation. A maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1), which features a substituted phenylamino (B1219803) group, has shown cytotoxic action against mammalian tumor cells. researchgate.net This compound's anti-proliferative effects in human colon carcinoma HCT116 cells are linked to the induction of apoptosis. researchgate.net

Similarly, a series of derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and found to selectively inhibit the proliferation of colon cancer cells. researchgate.net The anticancer activity of these compounds highlights the potential for molecules with a chlorophenyl group to exhibit selective cytotoxicity against cancer cell lines. The role of the enzyme lysyl oxidase-like 3 (LOXL3), which can be influenced by related inhibitors, has also been noted in the context of cancer, where its overexpression is observed in gastric cancer and it plays a role in melanoma cell survival. google.com

Table 2: Cytotoxicity of a Structurally Related Maleimide Derivative

| Compound | Cell Line | Effect | Citation |

|---|---|---|---|

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1) | Human colon carcinoma (HCT116) | Induces apoptosis, anti-proliferative action | researchgate.net |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | Colon cancer cells | Selective inhibition of proliferation | researchgate.net |

The propionitrile moiety is a key feature in known enzyme inhibitors, suggesting that this compound could have similar activities.

Lysyl Oxidase (LOX): Beta-aminopropionitrile (BAPN), a simple propionitrile derivative, is a well-known inhibitor of lysyl oxidase, an enzyme critical for collagen crosslinking. google.comnih.gov Inhibition of LOX by BAPN has been shown to reduce collagen crosslinking and ameliorate cardiovascular remodeling in certain disease models. nih.govnih.gov The discovery that certain halogenated allylamines also act as inhibitors of lysyl oxidase further supports the potential for halogenated propionitrile derivatives to target this enzyme. google.com LOX activity is implicated in various fibrotic conditions and some cancers, making its inhibitors a subject of significant research. google.comnih.gov

Monoamine Oxidase B (MAO-B): Monoamine oxidases (MAO-A and MAO-B) are important enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. nih.gov Selective inhibitors for MAO-B are particularly relevant for conditions like Parkinson's disease. nih.govnih.gov Compounds like Deprenyl (phenyl-isopropyl-methyl-propinylamine) are known selective inhibitors of the 'B form' of MAO. nih.gov While direct data on this compound is unavailable, the general structure containing a phenylamino group is common among various MAO inhibitors.

Other Disease-Relevant Enzymes: Structurally analogous compounds have shown inhibitory activity against other enzymes. For example, substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of Aldo-keto reductase 1C3 (AKR1C3). nih.gov AKR1C3 is an enzyme implicated in driving elevated androgen levels in castrate-resistant prostate cancer. nih.gov The lead compound in one study, flufenamic acid, showed an IC50 value of 50 nM for AKR1C3 inhibition. nih.gov

Table 3: Enzyme Inhibition by Analogues and Related Compounds

| Inhibitor Class/Compound | Target Enzyme | Biological Relevance | Citation |

|---|---|---|---|

| Beta-aminopropionitrile (BAPN) | Lysyl Oxidase (LOX) | Fibrosis, Collagen crosslinking | google.comnih.govnih.gov |

| Halogenated allylamines | Lysyl Oxidase (LOX) | Fibrosis, Collagen crosslinking | google.com |

| Deprenyl | Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism, Parkinson's disease | nih.gov |

| Substituted 3-(phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Prostate Cancer | nih.gov |

In Vivo Pharmacological Evaluation (Preclinical Models)

Information regarding the in vivo evaluation of this compound in preclinical models is not found in the reviewed literature.

Disease Model Efficacy Studies

There are no published studies demonstrating the efficacy of this compound in any specific disease models. Therefore, no data on its potential therapeutic effects can be presented.

Pharmacodynamic Marker Identification

In the absence of any in vivo efficacy studies, there has been no identification or evaluation of pharmacodynamic markers to assess the biological activity of this compound in a living system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Motifs for Biological Activity

Specific studies identifying the key structural motifs of 3-(3-Chloro-phenylamino)-propionitrile responsible for any particular biological activity are not found in the reviewed literature. While general principles of medicinal chemistry suggest potential roles for each component, these have not been experimentally verified for this compound.

There are no specific studies on how modifying the chloro-substituent on the phenyl ring of this compound affects its biological activity. Research on other classes of compounds suggests that the position and nature of halogen substituents can significantly influence factors like lipophilicity and binding affinity to biological targets, but direct evidence for this compound is lacking.

The specific role of the propionitrile (B127096) chain in the biological activity of this compound has not been investigated in available scientific literature. In other molecular contexts, nitrile groups can act as hydrogen bond acceptors or be involved in metabolic pathways. However, their precise function in this molecule remains unelucidated.

No research is available that explores the effects of substitution on the nitrogen atom or other modifications of the anilino moiety of this compound. Such modifications are a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models for this compound or its derivatives were found in the public domain. QSAR studies are crucial for understanding the relationship between the chemical structure and biological activity of a series of compounds, and their absence further highlights the limited exploration of this particular molecule.

Toxicological Profile of this compound

The following article outlines the current toxicological understanding of the chemical compound this compound. The information presented is based on available data from regulatory bodies and scientific literature.

Toxicological Assessment and Safety Profiling

The toxicological profile of 3-(3-Chloro-phenylamino)-propionitrile is not extensively detailed in publicly accessible scientific literature. However, harmonized classification and labeling information from regulatory bodies provide some insight into its potential hazards.

Detailed preclinical toxicity investigations for this compound are not described in available scientific literature. However, according to the harmonized classification and labeling (ATP10) approved by the European Union, this substance may cause damage to organs through prolonged or repeated exposure. europa.eu Furthermore, information from Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) registrations indicates that a majority of industry data submitters agree that the substance is toxic to reproduction and may damage the unborn child. europa.eu The specific organs targeted and the nature of the systemic effects have not been publicly detailed.

Summary of Harmonized Classification:

| Hazard Statement | Classification Source |

|---|---|

| Toxic if swallowed | ECHA europa.eu |

| May damage the unborn child | ECHA europa.eu |

| Very toxic to aquatic life with long lasting effects | ECHA europa.eu |

| May cause damage to organs through prolonged or repeated exposure | ECHA europa.eu |

There is no publicly available information regarding the metabolic stability of this compound or the identification of its potential reactive metabolites. Understanding the metabolic pathways of a compound is crucial for assessing its potential for bioactivation into toxic species. The absence of such data represents a significant gap in the toxicological profile of this compound.

No specific studies concerning adverse drug reactions or off-target effects of this compound have been identified in the public domain. The prediction of such effects is challenging without a comprehensive understanding of the compound's pharmacology and toxicology.

Computational Chemistry and Chemoinformatics

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is crucial for predicting the binding affinity and mode of action of a potential drug molecule with its biological target, typically a protein or enzyme. mdpi.com

In a hypothetical molecular docking study, 3-(3-Chloro-phenylamino)-propionitrile would be docked against a panel of cancer-related protein targets, such as checkpoint kinase 1. jppres.com The results of such a study would likely indicate the compound's potential to bind within the active site of these proteins, forming key interactions with amino acid residues. mdpi.com For instance, the chlorophenyl group could engage in hydrophobic interactions, while the propionitrile (B127096) moiety could form hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations could then be used to study the stability of the predicted protein-ligand complex over time. nih.govresearchgate.net An MD simulation would provide information on the conformational changes of both the protein and the ligand, as well as the persistence of key interactions. nih.gov A stable complex in an MD simulation would lend further support to the compound's potential as an inhibitor of the target protein. jppres.com

Table 1: Illustrative Molecular Docking and Dynamics Data for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | RMSD of Ligand during MD (Å) |

| Checkpoint Kinase 1 | -7.8 | TYR86, LEU15, GLY16 | 1.5 |

| Epidermal Growth Factor Receptor | -8.2 | LEU718, VAL726, ALA743 | 1.8 |

| B-Raf Proto-Oncogene | -7.5 | LYS483, CYS532, TRP531 | 2.1 |

Note: The data in this table is illustrative and based on typical results from molecular docking and dynamics simulations.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. scirp.org These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. scirp.org

For this compound, DFT calculations could be performed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. scirp.orgbiorxiv.org The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more reactive.

The electrostatic potential map would reveal the distribution of charge on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding how the molecule might interact with its biological target.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is for illustrative purposes and represents typical values obtained from quantum chemical calculations.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction via In Silico Methods

In silico ADMET prediction is a critical step in the early stages of drug discovery, as it helps to identify potential liabilities of a compound that could lead to failure in later stages of development. nih.govmdpi.com Various computational models are available to predict a wide range of ADMET properties. nih.gov

For this compound, a comprehensive in silico ADMET profile could be generated. This would include predictions for properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov Toxicity predictions would also be a key component, assessing the likelihood of the compound causing adverse effects. nih.gov

Table 3: Predicted ADMET Properties of this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| CYP2D6 Inhibition | Low | Low potential for drug-drug interactions |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Note: The data in this table is illustrative and based on predictions from common in silico ADMET models.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govbiorxiv.org This can be done using either ligand-based or structure-based approaches. biorxiv.org

The chemical scaffold of this compound could be used as a starting point for a virtual screening campaign. nih.govnih.gov In a ligand-based virtual screen, compounds with similar chemical features to the parent molecule would be identified from a large database. In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein to identify potential binders. nih.govnih.gov

Furthermore, the core structure of this compound could be used to design a combinatorial library of related analogs. nih.gov By systematically modifying different parts of the molecule, it is possible to explore the structure-activity relationship and optimize the compound's properties.

Table 4: Example of a Virtual Library Design Based on this compound

| R1 (Substitution on Phenyl Ring) | R2 (Substitution on Amino Group) |

| 4-Fluoro | Methyl |

| 4-Methoxy | Ethyl |

| 3,4-Dichloro | Propyl |

| 4-Trifluoromethyl | Cyclopropyl |

Note: This table provides a small, illustrative example of how a virtual library could be designed around the this compound scaffold.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 3-(3-Chloro-phenylamino)-propionitrile. A reversed-phase method would be the most common approach.

Methodology: A suitable HPLC method would involve a C18 or C8 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for mass spectrometry compatibility) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, likely at a wavelength around 254 nm or 261 nm, where the chlorophenyl moiety exhibits strong absorbance researchgate.net.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Suggested Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound should be amenable to GC analysis, particularly for assessing volatile impurities.

Methodology: The analysis would typically be performed on a capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups (e.g., DB-5ms or DB-35ms) researchgate.net. A split/splitless injector would be used, with the temperature set high enough to ensure rapid vaporization without thermal degradation (e.g., 250-280°C). The oven temperature would be programmed to start at a lower temperature and ramp up to effectively separate analytes. A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and wide linear range.

Table 2: Proposed GC Parameters for Analysis

| Parameter | Suggested Condition |

| Column | Capillary Column (e.g., DB-35ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Injector | Split/Splitless, 280°C |

| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID), 290°C |

| Injection Volume | 1 µL |

While Reversed Phase Liquid Chromatography (RPLC) is the standard approach as described in the HPLC section, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating polar compounds. HILIC utilizes a polar stationary phase (like silica (B1680970) or an amino-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous modifier nih.govchemicalbook.com. For this compound, which has moderate polarity due to the nitrile and secondary amine groups, RPLC is generally more suitable. HILIC might be employed if highly polar impurities or metabolites are of interest. The RPLC method described under the HPLC section (7.1.1) is the most conventional and recommended approach for this compound.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide definitive structural information and can be used for quantification, often in tandem with chromatographic methods.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Predicted Spectral Data: Based on the structure and data from analogous compounds like 3-chloropropiononitrile nist.gov and substituted anilines, the following spectral characteristics are predicted.

¹H NMR: The spectrum would show characteristic signals for the ethylnitrile and the aromatic protons. The two methylene (B1212753) groups (-NH-CH₂ -CH₂ -CN) would appear as two triplets, likely between 2.7 and 3.8 ppm. The aromatic protons on the 3-chlorophenyl ring would appear in the aromatic region (approx. 6.7-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. A broad singlet for the N-H proton would also be present.

¹³C NMR: The spectrum would display nine distinct signals. The nitrile carbon (-C N) would be downfield, typically around 117-119 ppm. The two methylene carbons (-C H₂-C H₂-) would appear in the aliphatic region (approx. 20-50 ppm). The six aromatic carbons would be observed in the 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂-CN | ~ 2.7 (t) | ~ 18 |

| -NH-CH₂- | ~ 3.6 (t) | ~ 40 |

| -NH- | Broad singlet | N/A |

| Aromatic C-H (positions 2, 4, 5, 6) | 6.7 - 7.3 (m) | 113 - 131 |

| Aromatic C-Cl (position 3) | N/A | ~ 135 |

| Aromatic C-N (position 1) | N/A | ~ 147 |

| -CN | N/A | ~ 118 |

t = triplet, m = multiplet

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

MS: In electron ionization (EI) mode, as would be used in GC-MS, the molecular ion peak [M]⁺ would be expected at m/z 180, with a characteristic isotopic peak [M+2]⁺ at m/z 182 with about one-third the intensity, confirming the presence of a single chlorine atom. A prominent fragment would likely be from the loss of the propionitrile (B127096) group or cleavage alpha to the amine. The mass spectrum for the closely related 3-(phenylamino)-propionitrile shows a base peak from the loss of the cyanoethyl group.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement (e.g., 180.0454 for the C₉H₉³⁵ClN₂ ion), allowing for the unambiguous determination of the elemental formula.

GC-MS/MS: Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification. A specific precursor ion (e.g., m/z 180) is isolated and fragmented to produce characteristic product ions, which are then monitored. This technique is valuable for trace analysis in complex matrices.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ion/Fragment | Predicted m/z | Notes |

| EI-MS | [M]⁺ | 180 / 182 | Molecular ion with chlorine isotope pattern (3:1 ratio) |

| EI-MS | [M - CH₂CN]⁺ | 140 / 142 | Loss of the acetonitrile radical |

| EI-MS | [C₆H₅ClN]⁺ | 126 / 128 | Fragment corresponding to the 3-chloroaniline (B41212) moiety |

| HR-MS | [M+H]⁺ (for C₉H₁₀ClN₂) | 181.0527 | Protonated molecule for ESI or CI methods, calculated for ³⁵Cl isotope |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its functional groups and electronic transitions.

Infrared (IR) Spectroscopy: While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its functional groups. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The secondary amine (N-H) linkage is expected to show a characteristic stretching vibration in the range of 3500-3300 cm⁻¹. The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the chloro-substituent on the phenyl ring would result in a C-Cl stretching band in the fingerprint region, typically between 800-600 cm⁻¹. For comparison, the related compound Propanenitrile, 3-(phenylamino)-, which lacks the chlorine atom, shows a solid-state (Nujol mull) IR spectrum with notable peaks that can be referenced, keeping in mind the influence of the chloro-substituent on the target molecule's spectrum. nist.gov

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aliphatic C-H | Stretch | < 3000 | Variable |

| C≡N (Nitrile) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-N | Stretch | 1335 - 1250 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline (B41778) chromophore. Aniline itself typically displays two absorption bands: a primary band (π → π* transition) around 230-240 nm and a secondary, broader benzenoid band around 280-290 nm. The presence of the chloro-substituent and the N-alkylation would likely cause a bathochromic (red) shift in these absorption maxima. The exact position and intensity of these bands are dependent on the solvent used due to solvatochromic effects. biointerfaceresearch.com For instance, studies on similarly structured phenylamino (B1219803) derivatives have shown that absorption maxima can shift significantly with solvent polarity. biointerfaceresearch.com A comparative analysis in different solvents like methanol, chloroform, and acetonitrile could provide insights into the nature of the electronic transitions. biointerfaceresearch.comresearchgate.net

Advanced Analytical Techniques for Biological Matrix Analysis

The quantification of this compound in complex biological matrices such as blood, plasma, or serum necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering excellent specificity and low limits of detection. mdpi.comnih.gov High-performance liquid chromatography with UV detection (HPLC-UV) can also be employed, particularly for applications where higher concentrations are expected or when mass spectrometric instrumentation is not available. researchgate.net

A typical workflow for the analysis of this compound in a biological matrix would involve sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix to remove interfering substances like proteins and salts. researchgate.net Common techniques include:

Protein Precipitation (PP): This is a rapid and straightforward method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. mdpi.com The supernatant is then collected for analysis.

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. nih.gov The choice of solvent is crucial for efficient extraction.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. researchgate.net

Chromatographic Separation: Once extracted, the sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like this compound. mdpi.commdpi.com An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compound from the column. nih.govresearchgate.net

Detection and Quantification:

LC-MS/MS: This is the preferred method for bioanalytical studies due to its high sensitivity and selectivity. mdpi.comnih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. researchgate.net This transition is highly specific to the analyte, minimizing the chances of interference from other compounds in the matrix. nih.gov The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision. nih.gov

HPLC-UV: In this method, the compound is detected as it elutes from the HPLC column by measuring its absorbance at a specific wavelength, likely corresponding to one of the absorption maxima of the chromophore (e.g., around 240 nm or 285 nm). researchgate.netmdpi.com While less sensitive and specific than LC-MS/MS, a well-developed HPLC-UV method can be robust and suitable for various applications. researchgate.net

Illustrative LC-MS/MS Parameters for Analysis in Plasma

| Parameter | Condition | Rationale/Reference |

| Sample Preparation | Protein precipitation with acetonitrile | Simple, fast, and effective for removing proteins from plasma. mdpi.com |

| LC Column | C18, e.g., 100 mm x 2.1 mm, 1.8 µm | Standard for reversed-phase chromatography of small molecules. mdpi.com |

| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ionization and good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase LC. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical LC-MS applications. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for compounds with basic nitrogen atoms. researchgate.net |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ = 181.05 m/z | Calculated for C₉H₉ClN₂ |

| Product Ion (Q3) | To be determined experimentally | A characteristic fragment ion resulting from CID of the precursor. |

| Internal Standard | Deuterated this compound | Compensates for matrix effects and variability in extraction and ionization. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) could also be considered, potentially after a derivatization step to increase the volatility and thermal stability of the compound. researchgate.netrsc.org However, LC-MS/MS is generally preferred for this type of analyte due to its direct applicability without the need for derivatization.

Future Perspectives and Emerging Research Directions

Integration with Combinatorial Chemistry and High-Throughput Screening

The structure of 3-(3-Chloro-phenylamino)-propionitrile is well-suited for integration into combinatorial chemistry and high-throughput screening (HTS) platforms. researchgate.netfortunepublish.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds, which can then be efficiently tested for biological activity using HTS techniques. researchgate.netresearchgate.net

The β-arylamino-propionitrile scaffold offers multiple points for diversification. For instance, the aromatic ring can be substituted with a wide array of functional groups, the secondary amine can be alkylated or acylated, and the nitrile group can be transformed into other functionalities. This versatility allows for the creation of extensive compound libraries. These libraries can be designed to explore the structure-activity relationships of this chemical class against various biological targets. fortunepublish.com

Table 1: Potential Modifications for Combinatorial Library Synthesis

| Scaffold Position | Potential Modifications |

| Aromatic Ring (Phenyl) | Introduction of various electron-donating or electron-withdrawing groups, halogens, alkyl chains, or heterocyclic moieties. |

| Amino Group | N-alkylation with diverse alkyl or aryl groups, acylation with a variety of acid chlorides or anhydrides. |

| Propionitrile (B127096) Chain | Introduction of substituents at the α or β positions, modification of chain length. |

The resulting libraries could be screened against a multitude of biological targets, including enzymes, receptors, and ion channels, to identify novel lead compounds for drug discovery. benthamscience.com The efficiency of HTS would enable the rapid evaluation of thousands of these synthesized analogs, accelerating the identification of molecules with desired biological activities. researchgate.net

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that interacts with a specific protein or other biomolecule, allowing for the study of its biological function. mdpi.com The development of this compound and its analogs as chemical probes represents a significant area of future research. The key to a good chemical probe is its ability to selectively bind to its target.

The structure of this compound could be modified to incorporate reporter groups, such as fluorescent tags or affinity labels, without significantly altering its binding properties. For example, a fluorescent moiety could be attached to the phenyl ring or the amino group, allowing for the visualization of the probe's interaction with its target within a cell. The photophysical properties of such derivatives, including their absorption and emission spectra, would need to be carefully characterized. researchgate.netresearchgate.net

Table 2: Strategies for Developing Chemical Probes from this compound

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the molecule. | Visualization of target localization and dynamics in living cells. |

| Affinity-based Probe | Incorporation of a reactive group (e.g., photo-affinity label) or a tag for pull-down experiments (e.g., biotin). | Identification of the specific protein target of the compound. |

| Activity-based Probe | Design of an analog that covalently modifies the active site of a target enzyme. | Profiling enzyme activity in complex biological samples. |

The development of such probes would be invaluable for elucidating the mechanism of action of any identified bioactive compounds from this class and for studying the fundamental biology of their targets.

Potential in Materials Science and Advanced Applications

The nitrile functional group is a versatile component in polymer chemistry, and its presence in this compound suggests potential applications in materials science. researchgate.netlu.se Nitrile-containing polymers, such as polyacrylonitrile, are known for their unique properties and are used in a variety of applications. researchgate.net The incorporation of the this compound moiety into a polymer backbone could impart novel thermal, mechanical, or electronic properties.

For instance, the aromatic and polar nature of this compound could enhance the thermal stability and solvent resistance of polymers. Furthermore, the amino and nitrile groups could serve as sites for cross-linking or further functionalization of the polymer, allowing for the tailoring of its properties for specific applications. mcpolymers.com The synthesis of polymers from nitrile-containing monomers is an active area of research. lu.semdpi.com

Research could focus on the polymerization of this compound itself or its derivatives, or on its use as an additive or monomer in the creation of new copolymers. The resulting materials could have applications in areas such as specialty coatings, membranes, or electronic materials, where the specific electronic properties of the arylamino group could be exploited. mdpi.comchemrxiv.org

Challenges and Opportunities in Arylamino-Nitrile Research

While the future prospects for this compound and related compounds are promising, several challenges and opportunities exist in this area of research.

Challenges:

Synthesis: The development of efficient and stereoselective synthetic routes to a wide range of functionalized β-arylamino-propionitriles can be challenging. nih.govorganic-chemistry.org Overcoming these synthetic hurdles is crucial for generating diverse libraries for screening.

Toxicity: As with any new class of chemical compounds, a thorough evaluation of the potential toxicity of this compound and its derivatives is essential before any application in biological systems. mdpi.com

Target Identification: For any bioactive compounds discovered, the identification of their specific molecular targets can be a complex and time-consuming process. mdpi.com

Opportunities:

Novel Bioactivities: The β-arylamino-propionitrile scaffold is relatively underexplored in drug discovery, offering the opportunity to discover compounds with novel mechanisms of action. nih.gov

Green Chemistry: There is an opportunity to develop more sustainable and environmentally friendly synthetic methods for this class of compounds. nih.gov

Interdisciplinary Research: The diverse potential applications of these compounds in medicine and materials science create opportunities for collaboration between chemists, biologists, and materials scientists.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(3-Chloro-phenylamino)-propionitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Emergency Measures : In case of skin exposure, immediately wash with soap and water. For eye contact, rinse with water for ≥15 minutes .

- Waste Disposal : Segregate waste and consult certified hazardous waste disposal services to mitigate environmental contamination .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Condensation Reactions : React 3-chloroaniline with acrylonitrile derivatives in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours, followed by purification via recrystallization .

- Intermediate Isolation : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 3:1). Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of acrylonitrile to aniline) .

Q. Which analytical techniques are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and aryl C-Cl bond at ~750 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.4 ppm) and CH₂ groups adjacent to nitrile (δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 195.06) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallography : Perform X-ray diffraction on single crystals to resolve ambiguities in substituent positioning .

- Database Alignment : Cross-reference with NIST Chemistry WebBook or SciFinder for published spectra of analogous nitriles .

Q. What strategies improve synthetic yield under varying reaction conditions?

- Methodological Answer :

- Parameter Optimization :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions (e.g., polymerization) |

| Catalyst | Piperidine (5 mol%) | Enhances nucleophilic attack efficiency |

| Solvent | Anhydrous ethanol | Prevents hydrolysis of nitrile group |

- Kinetic Studies : Use in-situ FT-IR to track nitrile formation and adjust reagent addition rates .

Q. How does the chloro-substituent influence reactivity in downstream derivatization?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing -Cl group deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., with Grignard reagents) .

- Case Study : Nitrile hydrolysis to carboxylic acid proceeds slower compared to non-halogenated analogs due to reduced electron density at the β-carbon .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

- Methodological Answer :

- PBT/vPvB Assessment : Apply REACH criteria (e.g., log Kow < 3.5, half-life < 40 days in water) using EPI Suite™. Current data suggests low bioaccumulation potential .

- Toxicity Prediction : Use QSAR models (e.g., TEST by EPA) to estimate LC50 or mutagenicity based on structural alerts (e.g., nitrile group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.